6-Methoxynicotinsäure

Übersicht

Beschreibung

6-Methoxynicotinic acid, also known as 6-MNA, is a naturally occurring compound that is found in many plant species. It is an important component of the biosynthesis of nicotinic acid and its derivatives. 6-MNA has numerous applications in the field of biochemistry, pharmacology, and drug development.

Wissenschaftliche Forschungsanwendungen

Biotechnologie: Verbesserung der Citronensäureproduktion

6-Methoxynicotinsäure: spielt eine Rolle bei der Optimierung der Citronensäureproduktion, einer wichtigen Verbindung in der Lebensmittel-, Getränke- und Pharmaindustrie. Studien haben gezeigt, dass bestimmte Derivate der Nicotinsäure, wie This compound, den Fermentationsprozess von Aspergillus niger beeinflussen können, was zu höheren Ausbeuten an Citronensäure führt .

Pharmazeutika: Arzneimittelentwicklung

In der pharmazeutischen Forschung wird This compound als Baustein für die Synthese neuer Medikamente verwendet. Sie wurde als wichtiger Bestandteil bei der Entwicklung von Verbindungen mit potenziellen therapeutischen Anwendungen identifiziert, darunter Behandlungen für verschiedene Krankheiten .

Landwirtschaft: Bodenfruchtbarkeit und Pflanzen Gesundheit

This compound: und ihre Derivate gehören zu einer Gruppe von organischen Säuren, die zur Bodenfruchtbarkeit und Pflanzen Gesundheit beitragen. Sie sind an der Auflösung von Mineralien beteiligt, verbessern die Nährstoffverfügbarkeit für Pflanzen und verbessern möglicherweise die Ernteerträge .

Materialwissenschaften: Heterocyclische Bausteine

In der Materialwissenschaft dient This compound als heterocyclischer Baustein. Ihre molekulare Struktur wird bei der Synthese komplexer Materialien verwendet, zu denen Polymere und fortschrittliche Nanostrukturen gehören können .

Chemische Synthese: Zwischenprodukt für komplexe Moleküle

This compound: wird als Zwischenprodukt in der chemischen Synthese verwendet, insbesondere bei der Herstellung komplexer organischer Moleküle. Sie ist ein Vorläufer für verschiedene chemische Reaktionen und kann zur Bildung von Verbindungen mit unterschiedlichen biologischen Aktivitäten führen .

Umweltwissenschaften: Mikrobielle Interaktionen

Während direkte Anwendungen von This compound in der Umweltwissenschaft nicht umfassend dokumentiert sind, kann ihre Rolle bei mikrobiellen Interaktionen im Boden indirekte Auswirkungen auf die Umwelt haben. Als Derivat der Nicotinsäure kann es mikrobielle Gemeinschaften und Prozesse beeinflussen, die mit der ökologischen Nachhaltigkeit zusammenhängen .

Safety and Hazards

Wirkmechanismus

Target of Action

6-Methoxynicotinic acid is a derivative of niacin, also known as vitamin B3 . Niacin exists as several molecular compounds that act as the nicotinamide coenzymes precursors . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes . Therefore, the primary targets of 6-Methoxynicotinic acid are likely to be similar to those of niacin, which include various enzymes involved in redox reactions.

Mode of Action

Niacin has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions . It’s plausible that 6-Methoxynicotinic acid may exhibit similar interactions with its targets, leading to changes in cellular metabolism and function.

Biochemical Pathways

The biochemical pathways affected by 6-Methoxynicotinic acid are likely to be similar to those affected by niacin. Niacin is involved in the synthesis of nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes are involved in many vital redox reactions catalyzed by dozens of different enzymes . The downstream effects of these reactions include various metabolic processes, such as oxidative catabolism, which results in ATP synthesis .

Pharmacokinetics

A related compound, 6-methylnicotine, has been studied and found to have similar chemical, pharmacological, and toxicological properties to nicotine . This suggests that 6-Methoxynicotinic acid may also have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties to its parent compound, niacin.

Result of Action

The molecular and cellular effects of 6-Methoxynicotinic acid are likely to be similar to those of niacin. Niacin plays a vital role in maintaining efficient cellular function . It’s involved in various physiological processes, including the gut microbiome and epigenetic regulation . Therefore, 6-Methoxynicotinic acid may have similar effects on molecular and cellular functions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Methoxynicotinic acid. For instance, the availability of nicotinic acid can impact redox cofactor metabolism during alcoholic fermentation . Suboptimal levels of nicotinic acid were correlated with slower fermentation and reduced biomass, disrupting redox balance and impeding NAD+ regeneration, thereby affecting metabolite production . Therefore, the environmental availability of 6-Methoxynicotinic acid could potentially influence its action and efficacy.

Biochemische Analyse

Cellular Effects

Similar compounds such as niacin have been shown to have broad effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Dosage Effects in Animal Models

Similar compounds have been shown to have varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Eigenschaften

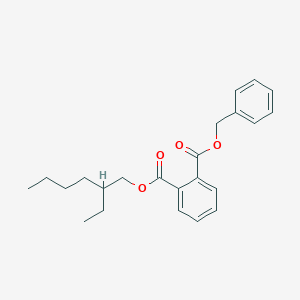

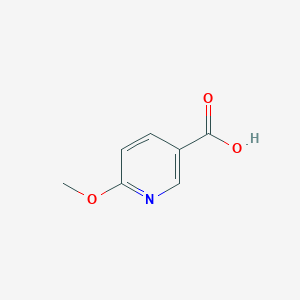

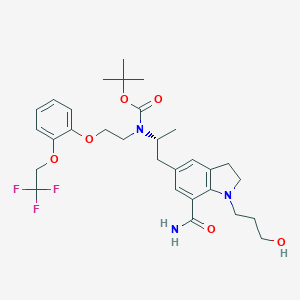

IUPAC Name |

6-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-6-3-2-5(4-8-6)7(9)10/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDJVEQITUWZDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343825 | |

| Record name | 6-Methoxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66572-55-2 | |

| Record name | 6-Methoxynicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66572-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxylic acid, 6-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Methoxynicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

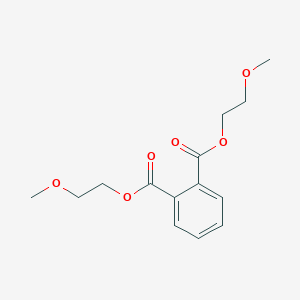

![3-[1-(3-Hydroxypropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B32751.png)

![3-[3-[4-(1-Methylindol-3-yl)-2,5-dioxofuran-3-yl]indol-1-yl]propyl acetate](/img/structure/B32754.png)